molecular formula C9H20ClN3O3 B1450688 H-b-Ala-Lys-OH HCl CAS No. 90970-40-4

H-b-Ala-Lys-OH HCl

Cat. No. B1450688
CAS RN: 90970-40-4
M. Wt: 253.73 g/mol
InChI Key: CNIJAAGCRMYQOG-FJXQXJEOSA-N
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Description

“H-b-Ala-Lys-OH HCl” is a compound with the molecular formula C₉H₁₉N₃O₃ · HCl and a molecular weight of 253.73 . It is also known as beta-alanyl-lysine hydrochloride . It is a synthetic compound .


Synthesis Analysis

The synthesis of peptides containing polyfunctional amino acids is a complex practical task . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters, yielding a crystalline substance at high purity . The BOC (tert-butyloxycarbonyl) group for protection was replaced with a carbobenzoxy group, which provided for a one-step removal of the protection of both amino groups in mild conditions .


Molecular Structure Analysis

The molecular structure of “H-b-Ala-Lys-OH HCl” is represented by the formula C₉H₁₉N₃O₃ · HCl . The compound has a molecular weight of 253.73 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “H-b-Ala-Lys-OH HCl” involve the use of mixed anhydrides and activated esters . The peptide preparation method was improved by replacing p-nitrophenyl esters at the intermediate stage with N-hydroxysuccinimide esters .


Physical And Chemical Properties Analysis

“H-b-Ala-Lys-OH HCl” is a white to off-white powder . It has a molecular weight of 253.73 and a molecular formula of C₉H₁₉N₃O₃ · HCl . It is recommended to be stored at a temperature below -15°C .

Future Directions

The wide use of peptide bioregulators in medicine as hepatoprotectors and prophylactic agents gives them potential for further study with the aim of developing original drugs . The synthesis of peptides containing polyfunctional amino acids is a complex practical task . Therefore, future directions could involve improving existing methods for peptide synthesis and exploring the potential uses of “H-b-Ala-Lys-OH HCl” in medicine and research.

properties

IUPAC Name

(2S)-6-amino-2-(3-aminopropanoylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O3.ClH/c10-5-2-1-3-7(9(14)15)12-8(13)4-6-11;/h7H,1-6,10-11H2,(H,12,13)(H,14,15);1H/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNIJAAGCRMYQOG-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCN)C[C@@H](C(=O)O)NC(=O)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-b-Ala-Lys-OH HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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